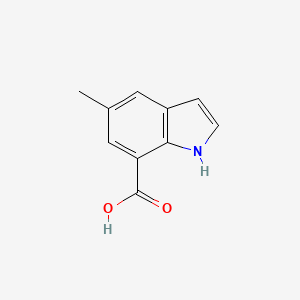

5-Methyl-1H-indole-7-carboxylic acid

Description

Significance of Indole (B1671886) Carboxylic Acids as Privileged Scaffolds

Indole carboxylic acids represent a class of compounds that have repeatedly demonstrated significant biological activity, solidifying their status as privileged scaffolds in drug discovery. The indole core provides a rigid framework that can be strategically functionalized, while the carboxylic acid group can serve as a critical interaction point with biological targets, often acting as a hydrogen bond donor or acceptor, or a coordinating group for metal ions in enzyme active sites.

This structural combination has led to the development of compounds with diverse therapeutic applications. For instance, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine site of the NMDA receptor, a target implicated in neurological disorders. nih.gov Furthermore, derivatives of indole-2-carboxylic acid have been explored as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.govmdpi.com These inhibitors function by chelating magnesium ions within the enzyme's active site, a mechanism facilitated by the carboxyl group. rsc.orgnih.govmdpi.com Research has also shown that substituted indole-2-carboxylic acids can act as selective antagonists for the CysLT1 receptor, a target for inflammatory conditions like asthma. nih.gov The versatility of the indole carboxylic acid scaffold is further highlighted by its role in plant biology, where indole-3-acetic acid is a primary plant hormone (auxin) that regulates growth. beilstein-journals.org

Overview of the Indole Nucleus in Bioactive Molecules

The indole nucleus is a ubiquitous structural motif found in a multitude of natural products and synthetic pharmaceuticals, underscoring its evolutionary selection as a key building block for biologically active agents. nih.govmdpi.comresearchgate.net More than 4,100 different indole alkaloids have been identified, many of which exhibit significant biological properties, including antitumor, antibacterial, and antiviral activities. nih.gov

In nature, the essential amino acid tryptophan serves as the biosynthetic precursor to a wide range of vital molecules containing the indole ring, such as the neurotransmitter serotonin and the hormone melatonin. researchgate.net Other prominent natural products include the anti-cancer agent vincristine, the antiarrhythmic ajmaline, and the psychedelic compound psilocybin. nih.govnih.gov

The pharmaceutical industry has extensively utilized the indole scaffold to create synthetic drugs. Marketed drugs containing this core structure treat a wide range of conditions, from inflammation (Indomethacin) and nausea (Ondansetron) to cancer (Famitinib). nih.govresearchgate.net The indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, allows it to bind effectively to a diverse array of biological targets.

| Compound Type | Example | Significance |

| Natural Products | Tryptophan | Essential amino acid, biosynthetic precursor researchgate.net |

| Serotonin | Neurotransmitter in the central nervous system researchgate.net | |

| Vincristine | Anti-cancer agent used in chemotherapy nih.govnih.gov | |

| Synthetic Drugs | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |

| Ondansetron | Anti-emetic used to prevent nausea from chemotherapy researchgate.net | |

| Famitinib | Multi-targeted receptor tyrosine kinase inhibitor for cancer treatment nih.gov |

Research Context of Substituted Indole-7-carboxylic Acids

Indole-7-carboxylic acid and its substituted analogs are important intermediates in the synthesis of more complex molecules for various applications. fishersci.ca The strategic placement of a carboxylic acid group at the 7-position of the indole ring provides a chemical handle for further elaboration, making these compounds valuable building blocks in medicinal chemistry and materials science. fishersci.caacs.org

Synthetic methodologies have been developed to allow for flexible and efficient access to 7-substituted indoles. These strategies often involve building the benzenoid portion of the indole onto a pre-functionalized pyrrole (B145914) ring or by direct functionalization of an indole precursor. acs.orgnih.gov For example, palladium-catalyzed coupling reactions are used to construct 5,7-disubstituted indoles from aromatic amines. acs.org Such synthetic routes are prized because they enable the creation of libraries of compounds for screening purposes. Research has demonstrated that aryl halides at the C-7 position can be used in metal-catalyzed coupling reactions to generate a variety of derivatives, including those with potential as nicotinic acetylcholine receptor (nAChR) allosteric modulators. nih.gov Furthermore, derivatives like 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for diabetes. researchgate.net

Current Research Landscape Pertaining to 5-Methyl-1H-indole-7-carboxylic acid and its Analogs

Direct research focusing on the specific biological activities of 5-Methyl-1H-indole-7-carboxylic acid is limited in currently available literature. Its primary role appears to be that of a specialized chemical building block for the synthesis of more complex molecules. The research landscape is better understood by examining studies on its close analogs, which provides insight into the potential applications of this scaffold.

For instance, a study on the development of agents against Trypanosoma cruzi, the parasite that causes Chagas disease, utilized the isomeric compound, 5-methyl-1H-indole-2-carboxylic acid, as a starting material for the synthesis of a series of 1H-indole-2-carboxamides. acs.org In the same study, 7-methyl-1H-indole-2-carboxylic acid was also used, indicating that methyl substitution on the benzene (B151609) ring of the indole scaffold is being actively explored in the search for new therapeutic agents. acs.org The structure-activity relationship (SAR) exploration in that research revealed that small, electron-donating groups like methyl at the 5-position were favorable for anti-parasitic potency. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)8(5-6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXZVNMWRDXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Methyl 1h Indole 7 Carboxylic Acid

Functionalization of the Indole (B1671886) Nitrogen (N-Functionalization)

The nitrogen atom of the indole ring in 5-Methyl-1H-indole-7-carboxylic acid is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for altering the electronic properties of the indole ring and for introducing functionalities that can influence biological activity or serve as handles for further chemical transformations.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of the alkylating agent can vary widely, allowing for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex moieties. A general one-pot, three-component protocol for Fischer indolisation followed by N-alkylation has been developed, which can be adapted for the synthesis of N-alkylated indoles. rsc.org

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, which can serve as a protecting group or as a precursor for further reactions. Direct acylation of indoles with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.de This method avoids the need for the preparation of more reactive acylating agents like acyl chlorides. Another approach involves the use of boric acid as a catalyst for the direct N-acylation of indoles with carboxylic acids in a high-boiling solvent like mesitylene. clockss.org More recently, thioesters have been employed as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) in DMF or THF 2. Alkyl halide (R-X) | 1-Alkyl-5-methyl-1H-indole-7-carboxylic acid | rsc.org |

| N-Acylation | Carboxylic acid (R-COOH), DCC, DMAP in CH2Cl2 | 1-Acyl-5-methyl-1H-indole-7-carboxylic acid | thieme-connect.de |

| N-Acylation | Carboxylic acid (R-COOH), Boric acid in mesitylene | 1-Acyl-5-methyl-1H-indole-7-carboxylic acid | clockss.org |

| N-Acylation | Thioester (R-COSR') | 1-Acyl-5-methyl-1H-indole-7-carboxylic acid | beilstein-journals.orgbeilstein-journals.org |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C7 position is a versatile functional handle for a variety of transformations, including esterification, amidation, and reduction to an alcohol.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com

Amidation: The formation of an amide bond is a common and important transformation. Direct amidation of carboxylic acids with amines can be challenging due to the formation of ammonium (B1175870) carboxylate salts. To overcome this, coupling agents are often employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the formation of amides from indole carboxylic acids and amines. nih.gov Other boron-based reagents have also been shown to be effective for direct amide formation. acs.orgmdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H2SO4) | 5-Methyl-1H-indole-7-carboxylate ester | masterorganicchemistry.com |

| Amidation | Amine (R-NH2), DCC, HOBt in CH2Cl2 | 5-Methyl-1H-indole-7-carboxamide | nih.gov |

| Amidation | Amine (R-NH2), B(OCH2CF3)3 in MeCN | 5-Methyl-1H-indole-7-carboxamide | acs.orgmdpi.com |

The carboxylic acid group can be reduced to a primary alcohol, (5-methyl-1H-indol-7-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation. chemistrysteps.com The reaction typically requires an excess of the reducing agent as the acidic proton of the carboxylic acid consumes one equivalent. Alternatively, borane (B79455) (BH3) can also be employed for the reduction of carboxylic acids to alcohols. chemistrysteps.com More recently, milder and more selective methods have been developed, such as the manganese(I)-catalyzed hydrosilylation of carboxylic acids. nih.govacs.org

Electrophilic and Nucleophilic Reactions on the Indole Ring System

Nucleophilic substitution reactions on the indole ring are less common and typically require the presence of a good leaving group, often introduced at a specific position. For instance, nucleophilic substitution can occur on 1-hydroxyindole (B3061041) derivatives. core.ac.uk

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indole nucleus. mdpi.comarabjchem.orgresearchgate.net These reactions typically involve the coupling of a halo-indole with a suitable coupling partner. For 5-Methyl-1H-indole-7-carboxylic acid, halogenation of the indole ring, for example at the C2, C3, C4, or C6 positions, would provide a handle for subsequent cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. researchgate.netmdpi.com These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the derivatives. Rhodium-catalyzed C-H activation is another strategy that can be employed for the direct functionalization of the indole ring. mdpi.com

Synthesis of Heterocyclic Conjugates and Fused Systems Incorporating the Indole-7-carboxylic Acid Core

The indole-7-carboxylic acid core can serve as a scaffold for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality can be used as a starting point for the construction of fused rings. For instance, reaction of indole-2-carboxylic acids with propargyl alcohols in the presence of a copper catalyst can lead to the formation of fused seven-membered lactones (oxepinoindolones). nih.gov Similar strategies could potentially be applied to 5-Methyl-1H-indole-7-carboxylic acid to construct novel fused heterocyclic systems. Additionally, multicomponent reactions have been developed for the modular assembly of indole-fused seven-membered heterocycles. nih.gov These reactions offer an efficient way to build complex molecular architectures from simple starting materials.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of 5-Methyl-1H-indole-7-carboxylic acid, offering precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of 5-Methyl-1H-indole-7-carboxylic acid is expected to reveal distinct signals for each unique proton. The chemical shifts are influenced by the electron-donating methyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C7 position. Based on analyses of similar indole (B1671886) derivatives, the anticipated proton signals in a solvent like DMSO-d₆ are outlined below. rsc.orgrsc.orgdovepress.comnih.gov

The spectrum would feature two highly deshielded singlets for the acidic protons of the indole nitrogen (N-H) and the carboxylic acid (O-H). The protons on the pyrrole (B145914) ring (H2 and H3) would appear in the aromatic region, as would the two remaining protons on the benzene (B151609) ring (H4 and H6). The methyl group protons would be observed as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-1H-indole-7-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | ~11.5 - 12.0 | Broad Singlet |

| COOH | ~12.5 - 13.0 | Broad Singlet |

| H4 | ~7.7 - 7.8 | Singlet (or narrow doublet) |

| H6 | ~7.0 - 7.1 | Singlet (or narrow doublet) |

| H2 | ~7.4 - 7.5 | Doublet of doublets |

| H3 | ~6.5 - 6.6 | Doublet of doublets |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 5-Methyl-1H-indole-7-carboxylic acid, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. The chemical shifts are predicted based on the known effects of methyl and carboxyl substituents on the indole ring system. rsc.orgrsc.orgnih.gov The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbons (C3a, C5, C7, C7a) can be distinguished from the protonated carbons by their typically lower intensities.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methyl-1H-indole-7-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 - 170 |

| C5 | ~132 - 134 |

| C7a | ~135 - 137 |

| C3a | ~128 - 130 |

| C2 | ~125 - 127 |

| C4 | ~122 - 124 |

| C6 | ~120 - 122 |

| C7 | ~115 - 117 |

| C3 | ~102 - 104 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity between H2 and H3.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the signals for H2/C2, H3/C3, H4/C4, H6/C6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton to C2, C3a, and C7a; the methyl protons to C4, C5, and C6; and the H4 proton to C3a, C5, and C6, thereby confirming the substitution pattern of the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the compound's exact molecular weight and to gain structural information from its fragmentation patterns. The molecular formula for 5-Methyl-1H-indole-7-carboxylic acid is C₁₀H₉NO₂.

The calculated monoisotopic mass is 175.0633 g/mol . A high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺•) at an m/z value consistent with this calculation, confirming the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, 17 amu) and the loss of the entire carboxyl group (-COOH, 45 amu). libretexts.orgscirp.orgyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for 5-Methyl-1H-indole-7-carboxylic acid

| m/z | Ion Formula | Description |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 158 | [C₁₀H₈NO]⁺ | [M - OH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 5-Methyl-1H-indole-7-carboxylic acid would be dominated by absorptions characteristic of the carboxylic acid and indole N-H groups.

The most prominent feature would be a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. mdpi.com The N-H stretch of the indole ring is expected as a sharper peak around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch from the carboxylic acid would give a strong, sharp absorption band. Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the methyl group, would also be present.

Table 4: Predicted Characteristic IR Absorption Bands for 5-Methyl-1H-indole-7-carboxylic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H stretch | Indole | 3300 - 3400 | Medium, Sharp |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Aliphatic (CH₃) | 2850 - 2960 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for 5-Methyl-1H-indole-7-carboxylic acid was not identified, analysis of closely related indole carboxylic acids provides a clear indication of the expected structural features. mdpi.commdpi.com

An SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. A key feature anticipated in the crystal lattice is the formation of intermolecular hydrogen bonds. It is highly probable that two molecules of 5-Methyl-1H-indole-7-carboxylic acid would form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com Further intermolecular interactions, such as N-H···O hydrogen bonds involving the indole N-H group and the carbonyl oxygen of a neighboring dimer, could lead to the formation of extended chains or sheets in the crystal packing.

For example, a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed its crystallization in the monoclinic system with the space group P2₁/c, where cyclic dimers were formed through O-H···O hydrogen bonds. mdpi.com A similar analysis for 5-Methyl-1H-indole-7-carboxylic acid would likewise determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters, providing an unambiguous confirmation of its solid-state structure.

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of 5-Methyl-1H-indole-7-carboxylic acid would require crystallographic data, which includes precise bond lengths, bond angles, and dihedral angles. This information would reveal the planarity of the indole ring system and the orientation of the carboxylic acid and methyl substituents relative to the bicyclic core. Without experimental data from techniques such as X-ray diffraction, a detailed and accurate description is not possible.

Elucidation of Intermolecular Interactions (e.g., O-H···O, N-H···O, C-H···O Hydrogen Bonds)

The elucidation of intermolecular interactions is critical to understanding the solid-state structure of a compound. For 5-Methyl-1H-indole-7-carboxylic acid, one would anticipate the presence of strong hydrogen bonds. Typically, carboxylic acid groups form dimeric structures through robust O-H···O hydrogen bonds. Furthermore, the N-H group of the indole ring is a hydrogen bond donor and could interact with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, forming N-H···O hydrogen bonds. Weaker C-H···O interactions may also play a role in stabilizing the crystal lattice. However, without crystallographic data, the specific nature, geometry, and network of these hydrogen bonds cannot be detailed.

Investigation of Crystal Packing and Polymorphism in Indole Carboxylic Acids

The study of crystal packing describes how molecules are arranged in a three-dimensional lattice. For indole carboxylic acids, common packing motifs include herringbone patterns and layered structures, often dictated by the hydrogen-bonding networks. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a possibility. Different polymorphs can exhibit distinct physical properties. An investigation into the crystal packing and potential polymorphism of 5-Methyl-1H-indole-7-carboxylic acid would require extensive screening and characterization, for which no data has been found in the performed searches.

To provide a comprehensive and accurate article as requested, access to dedicated experimental or high-quality computational studies on 5-Methyl-1H-indole-7-carboxylic acid is necessary.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict various chemical and physical characteristics of compounds like indole (B1671886) carboxylic acids.

Prediction of Electronic Structure and Energetics

DFT calculations can elucidate the electronic landscape of 5-Methyl-1H-indole-7-carboxylic acid. By solving the Kohn-Sham equations, the distribution of electrons within the molecule is determined, allowing for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. nih.gov

For similar molecules like benzoic acid, DFT studies have shown that thermodynamic properties and electronic energies are influenced by the solvent environment, with molecules often being more stabilized in less polar solvents. vjst.vn Such calculations for 5-Methyl-1H-indole-7-carboxylic acid would involve optimizing its geometry to find the most stable conformation and then computing its electronic properties. These studies often reveal that the HOMO is localized over the indole ring system, while the LUMO may be distributed across the carboxylic acid group, indicating the regions of electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of an Indole Derivative from DFT Calculations (Note: Data is illustrative for a related indole compound, not 5-Methyl-1H-indole-7-carboxylic acid)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -589.2 Hartree |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT is also a powerful tool for predicting spectroscopic parameters, which can aid in the experimental characterization of 5-Methyl-1H-indole-7-carboxylic acid.

NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, within the framework of DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr These theoretical predictions for ¹H and ¹³C NMR spectra are valuable for assigning experimental signals and confirming the molecular structure. For instance, calculations on 1-methylindole (B147185) have shown that including solvent effects in the calculations can improve the accuracy of the predicted chemical shifts. dergipark.org.tr

IR Vibrational Frequencies: Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the infrared (IR) active vibrational modes. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. mdpi.com For indole derivatives, DFT calculations can accurately predict characteristic vibrational modes, such as the N-H stretch of the indole ring and the O-H and C=O stretches of the carboxylic acid group. dergipark.org.trresearchgate.net For example, in studies of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been used to assign the bands in the experimental IR spectrum, including the N-H stretching vibration which provides evidence for intermolecular hydrogen bonding. mdpi.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Representative Indole Carboxylic Acid (Note: Data is illustrative and not specific to 5-Methyl-1H-indole-7-carboxylic acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3400-2500 (broad) |

| N-H stretch | 3350 | 3336 |

| C=O stretch | 1720 | 1680 |

| C=C stretch (aromatic) | 1610 | 1605 |

| C-N stretch | 1350 | 1345 |

Modeling of Reaction Mechanisms and Transition States

While specific reaction mechanisms involving 5-Methyl-1H-indole-7-carboxylic acid have not been extensively modeled, DFT is a key method for such investigations. It allows for the mapping of potential energy surfaces for chemical reactions, including the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. mit.edu For indole carboxylic acids, this could be applied to understand their synthesis, degradation, or metabolic pathways. For example, the synthesis of indole-2-carboxamide derivatives involves the conversion of a carboxylic acid to an amide, a process whose mechanism and energetics could be elucidated through DFT calculations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For 5-Methyl-1H-indole-7-carboxylic acid, MD simulations can provide detailed insights into its conformational flexibility. escholarship.org The molecule has several rotatable bonds, including the bond connecting the carboxylic acid group to the indole ring. MD simulations can explore the potential energy landscape associated with the rotation around these bonds, revealing the most stable conformations and the energy barriers between them. nih.gov

Studies on simpler carboxylic acids like acetic acid have used MD simulations to investigate the conformational equilibrium between the syn and anti conformations of the carboxyl group, showing that while the syn conformation is generally preferred, the anti state can also be populated in solution. escholarship.orgnih.gov Similar simulations for 5-Methyl-1H-indole-7-carboxylic acid in different solvent environments would be valuable for understanding its behavior in biological systems or in solution-phase chemistry.

Investigation of Intermolecular Interactions and Self-Assembly through Computational Methods

The intermolecular interactions of 5-Methyl-1H-indole-7-carboxylic acid are crucial for understanding its physical properties, such as its melting point, solubility, and crystal structure. The molecule contains both hydrogen bond donors (the N-H group of the indole and the O-H of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid). These functional groups can participate in a variety of intermolecular hydrogen bonding motifs.

Computational methods, particularly DFT, can be used to study these interactions in detail. For example, calculations can be performed on dimers or larger clusters of molecules to determine the most stable hydrogen bonding arrangements and the strength of these interactions. mdpi.com In the solid state, these interactions can lead to the formation of specific supramolecular structures, such as the cyclic dimers commonly observed for carboxylic acids. mdpi.com The self-assembly of molecules into larger, ordered structures is a key area of research in supramolecular chemistry and materials science. researchgate.netmdpi.com Computational studies can help to predict and understand the self-assembly behavior of 5-Methyl-1H-indole-7-carboxylic acid. researchgate.netmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) for Analog Design (general indole carboxylic acids)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in modern drug discovery and materials science. frontiersin.org These approaches use computational methods to establish a relationship between the chemical structure of a compound and its biological activity or physical properties. For indole carboxylic acids, QSAR models can be developed to guide the design of new analogs with improved properties. researchgate.netnih.gov

A typical QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a mathematical model that relates the descriptors to the activity. This model can then be used to predict the activity of new, untested compounds.

For indole carboxylic acids, QSAR studies have been used to explore their potential as, for example, monoamine oxidase inhibitors. nih.gov These studies can identify the key structural features that are important for activity, such as the presence of hydrophobic rings and hydrogen bond donors and acceptors. nih.gov The insights gained from QSAR models can help to prioritize the synthesis of new analogs with a higher probability of success, thereby saving time and resources in the design process.

Role in Advanced Medicinal Chemistry Research and Chemical Biology

5-Methyl-1H-indole-7-carboxylic acid as a Versatile Synthetic Intermediate

5-Methyl-1H-indole-7-carboxylic acid and its related indole (B1671886) structures are foundational scaffolds in the field of medicinal chemistry. Their utility stems from the indole core, a privileged structure known for its biological activity, and the reactive carboxylic acid group, which allows for a wide range of chemical modifications. chemimpex.comchemimpex.com This versatility makes it an essential building block for synthesizing more elaborate molecules with potential therapeutic applications. chemimpex.com

Precursor in the Synthesis of Complex Bioactive Molecules

The indole nucleus is a common feature in many natural products and synthetic therapeutic agents. nih.gov Consequently, derivatives of indole-carboxylic acids, including 5-methyl-1H-indole-7-carboxylic acid, serve as crucial starting materials or key intermediates in the multi-step synthesis of complex bioactive molecules. chemimpex.comchemimpex.com For instance, the core structure can be elaborated through various chemical reactions, such as amide coupling, esterification, and cyclization, to produce compounds targeting a range of biological pathways. chemimpex.commdpi.com

Research has demonstrated the role of substituted indole-2-carboxylic acids in the development of novel inhibitors for enzymes like fructose-1,6-bisphosphatase (FBPase), which is a target for anti-diabetic agents. nih.govacs.org In these syntheses, the indole scaffold is systematically modified to explore structure-activity relationships (SAR), leading to potent and selective inhibitors. nih.govacs.org The synthesis often involves steps like the Fischer indole synthesis to construct the core indole ring system, followed by modifications at various positions to optimize biological activity. nih.gov Similarly, indole-based compounds have been synthesized as potential inhibitors of HIV-1 integrase and as anticancer agents, highlighting the broad applicability of this chemical class as precursors to medicinally relevant molecules. mdpi.commdpi.com

Building Block for Compound Libraries in Drug Discovery

In modern drug discovery, the creation of compound libraries containing a diverse set of molecules is essential for identifying new therapeutic leads. nih.gov 5-Methyl-1H-indole-7-carboxylic acid and similar indole derivatives are highly valued as building blocks for these libraries. umich.edu The indole core provides a rigid and well-defined three-dimensional structure that can be systematically decorated with various functional groups to explore a vast chemical space. nih.gov

The carboxylic acid moiety is particularly useful as it allows for straightforward derivatization, often through amide bond formation, with a large and commercially available pool of amines. nih.gov This approach enables the rapid generation of large numbers of analogues, each with unique properties, which can then be screened against various biological targets. For example, libraries of indole-2-carboxamides have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Furthermore, libraries based on the indole scaffold have been instrumental in identifying inhibitors for targets such as the anti-apoptotic protein Mcl-1 and various protein kinases. nih.gov

The following table illustrates the utility of indole carboxylic acids as building blocks by showing examples of different substituents added to the core structure to generate diverse compound libraries.

| Core Scaffold | R1 Substituent (Position 5) | R2 Substituent (Position 7) | Resulting Compound Class | Therapeutic Target Area |

| Indole-2-carboxylic acid | Alkyl (e.g., Methyl, Ethyl) | H-bond acceptor (e.g., Nitro) | FBPase Inhibitors | Type 2 Diabetes |

| Indole-2-carboxylic acid | Chloro | --- | Pyrrolo[3,4-b]indol-3-ones | Cancer (EGFR Inhibitors) |

| Indole-2-carboxylic acid | --- | --- | Indole-2-carboxamides | Infectious Diseases (Anti-parasitic) |

| Indole-3-carboxylic acid | Methyl | --- | Indole derivatives | Cancer, Inflammation |

Mechanistic Studies of Biological Interactions of Indole-7-carboxylic Acid Derivatives

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Derivatives of indole-7-carboxylic acid have been the subject of numerous mechanistic studies to elucidate their binding modes and the nature of their interactions with macromolecules.

Investigation of Binding Modes with Macromolecular Targets (e.g., enzymes, receptors)

X-ray crystallography and molecular docking are powerful techniques used to visualize and predict how ligands bind to the active sites of proteins. Studies on indole derivatives have revealed key interactions that contribute to their biological activity. For instance, in the case of FBPase inhibitors derived from indole-2-carboxylic acid, X-ray co-crystal structures have shown that the indole NH group and the carboxylic acid at the 2-position form critical hydrogen bonds with amino acid residues in the enzyme's allosteric site. nih.govacs.org

Similarly, for HIV-1 integrase inhibitors, molecular modeling has shown that the indole nitrogen and the 2-carboxyl group can chelate metal ions within the active site, a crucial interaction for inhibitory activity. mdpi.comrsc.org The binding mode analysis of indole-based inhibitors targeting the epidermal growth factor receptor (EGFR) revealed that the indole-2-carboxylate (B1230498) moiety binds deep within a hydrophobic pocket, forming multiple hydrogen bonds with key residues like Met790 and Lys745. mdpi.com These detailed structural insights are invaluable for guiding the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Analysis of Chelating Interactions (e.g., with metal ions in enzyme active sites)

A number of enzymes, known as metalloenzymes, require metal ions for their catalytic function. The active site of HIV-1 integrase, for example, contains two magnesium ions (Mg²⁺) that are essential for its role in viral replication. mdpi.comrsc.org The carboxylic acid group of indole-2-carboxylic acid derivatives is particularly well-suited to form chelating interactions with these divalent metal ions. rsc.org Docking studies have demonstrated that the indole nitrogen and the 2-carboxyl group can coordinate with both Mg²⁺ ions, effectively inhibiting the enzyme's function. mdpi.comrsc.org This metal-chelating interaction is a key feature of many integrase strand transfer inhibitors (INSTIs) and is a critical component of their mechanism of action. rsc.org The ability of the indole-carboxylic acid scaffold to establish this bis-bidentate chelation is a primary reason for its exploration in the development of new anti-HIV agents. rsc.org

Elucidation of π-Stacking Interactions in Ligand-Target Recognition

In the context of indole-based FBPase inhibitors, hydrophobic interactions, including π-stacking, between the indole ring and the protein are recognized as important for binding. nih.gov For HIV-1 integrase inhibitors, a π-stacking interaction has been observed between the indole core of the inhibitor and a deoxyadenosine (B7792050) (dA21) residue of the viral DNA substrate. rsc.org Similarly, studies on other indole-containing drugs have shown that π-π stacking is a common and vital interaction for anchoring the ligand in the active site. mdpi.com The strategic placement of substituents on the indole ring can modulate these π-stacking interactions to further enhance binding affinity.

The table below summarizes key molecular interactions observed for indole-carboxylic acid derivatives with their respective biological targets.

| Target Enzyme/Protein | Ligand Scaffold | Key Interacting Residues/Components | Type of Interaction | Reference |

| Fructose-1,6-bisphosphatase (FBPase) | 5-Alkyl-7-nitro-indole-2-carboxylic acid | Amino acids in allosteric site | Hydrogen Bonding, Hydrophobic Interactions | nih.govacs.org |

| HIV-1 Integrase | Indole-2-carboxylic acid | Mg²⁺ ions in active site | Metal Chelation | mdpi.comrsc.org |

| HIV-1 Integrase | Indole-2-carboxylic acid | Viral DNA (dA21) | π-Stacking | rsc.org |

| Epidermal Growth Factor Receptor (EGFR) | 5-Chloro-indole-2-carboxylate | Met790, Lys745, Val726 | Hydrogen Bonding, Pi-H Interactions | mdpi.com |

Role in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such tools requires extensive characterization of a molecule's selectivity and mechanism of action. There are no reports of 5-Methyl-1H-indole-7-carboxylic acid being developed or utilized as a chemical probe to investigate any biological system or protein function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1H-indole-7-carboxylic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves methylation and carboxylic acid functionalization on the indole scaffold. A common approach is to start with indole-7-carboxylic acid derivatives, followed by regioselective methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF). Reaction optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side products like over-methylation . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity.

Q. How can researchers validate the structural integrity of 5-Methyl-1H-indole-7-carboxylic acid?

- Methodological Answer : Use spectroscopic techniques :

- NMR : Compare and NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. Methyl protons at C5 should appear as a singlet (~δ 2.5 ppm), while the carboxylic acid proton is typically absent in DMSO-d6 due to exchange broadening .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: 175.18 g/mol for ) with <2 ppm error .

Q. What are the solubility and stability profiles of 5-Methyl-1H-indole-7-carboxylic acid under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation at extremes (pH < 2 or >10, T > 40°C). Store at –20°C in inert atmospheres to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Methyl-1H-indole-7-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites. For example, the C3 position is more electrophilic due to electron-withdrawing effects of the carboxylic acid group, favoring substitution reactions with amines or thiols. Transition state analysis predicts activation energies for reaction pathway optimization .

Q. What strategies resolve contradictory data in crystallographic studies of 5-Methyl-1H-indole-7-carboxylic acid derivatives?

- Methodological Answer : Use SHELX software for refinement:

- Apply restraints for bond lengths/angles in disordered regions.

- Validate against simulated powder XRD patterns to distinguish polymorphism from experimental artifacts.

- Cross-reference with spectroscopic data to confirm molecular packing .

Q. How does the methyl group at C5 influence the compound’s biological activity compared to other indole derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Compare IC50 values against targets (e.g., kinases) with analogs like 5-Fluoro-7-methylindole-3-carboxylic acid.

- Methylation at C5 enhances lipophilicity (logP ~2.1), improving membrane permeability in cellular assays. Use HPLC-MS to quantify intracellular concentrations .

Data Contradiction and Validation

Q. How to address discrepancies in reported toxicity data for indole carboxylic acid derivatives?

- Methodological Answer :

- In vitro assays : Standardize protocols (e.g., MTT assay cell lines, exposure times) to reduce variability.

- Meta-analysis : Aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources. For 5-Methyl-1H-indole-7-carboxylic acid, acute toxicity (LD50 > 500 mg/kg in rodents) is unreported; prioritize OECD guideline-compliant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.